molecular formula C6H4ClN3O B1417688 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 888720-60-3

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B1417688
M. Wt: 169.57 g/mol
InChI Key: HRJQMAIKMCZVAD-UHFFFAOYSA-N
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Patent
US07439246B2

Procedure details

A solution of methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate (10.0 g, 57.3 mmol, WO 03/099286: Compound A of Example 9) in formamide (40 mL) was heated at 170° C. for 1 h and then at 190° C. for 1 h. Upon cooling to room temperature, the mixture solidified. The product was purified by recrystallization from ethyl acetate to give the title compound (6.53 g, 67%) as a white solid. 1H NMR (CDCl3) δ 10.24 (br s, 1H), 7.48 (d, 1H, J=3.6 Hz), 7.29 (d, 1H, J=2.8 Hz), 6.47 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 170.1 (M+H)+.
Name
methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[ClH:1].FC1C=C(NC(=O)CC(NC2C=CC(F)=CC=2)=O)C=CC=1[O:9][C:10]1[C:15]2=[C:16](C)[C:17](OCCN3CCOCC3)=[CH:18][N:14]2[N:13]=[CH:12][N:11]=1>C(N)=O>[Cl:1][C:16]1[CH:17]=[CH:18][N:14]2[C:15]=1[C:10](=[O:9])[NH:11][CH:12]=[N:13]2 |f:0.1|

Inputs

Step One
Name
methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate
Quantity
10 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1OC1=NC=NN2C1=C(C(=C2)OCCN2CCOCC2)C)NC(CC(=O)NC2=CC=C(C=C2)F)=O
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1OC1=NC=NN2C1=C(C(=C2)OCCN2CCOCC2)C)NC(CC(=O)NC2=CC=C(C=C2)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CN2N=CNC(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.53 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.